1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole
Description
Properties
IUPAC Name |
1-[(6-chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2/c1-11-3-16-17(4-12(11)2)21(9-20-16)7-13-5-15(19)6-14-8-22-10-23-18(13)14/h3-6,9H,7-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWDIGXHOIMXJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC3=CC(=CC4=C3OCOC4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(6-Chloro-4H-1,3-benzodioxin-8-yl)methyl]-5,6-dimethylbenzimidazole is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and therapeutic potential, supported by various studies and data.
The compound has a molecular formula of and a molecular weight of approximately 360.82 g/mol. The structure includes a benzodioxin moiety and a dimethylbenzimidazole component, which are known for their diverse biological activities.
The biological activity of benzimidazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets. The mechanism typically involves:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in cellular processes.
- DNA Interaction : Benzimidazole derivatives can intercalate DNA, affecting replication and transcription.
- Receptor Modulation : It may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit promising anticancer properties. For instance:
- Topoisomerase Inhibition : Compounds similar to this compound have been shown to inhibit topoisomerases, enzymes crucial for DNA replication. Studies report IC50 values indicating effective inhibition in various cancer cell lines (e.g., K562 leukemia cells) .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-[...]-5,6-Dimethylbenzimidazole | K562 | 2.68 |
| 2-Phenoxymethylbenzimidazole | K562 | 14.1 |
| Benzimidazole-Rhodanine Conjugates | Various | 10 |
Antimicrobial Activity
Benzimidazole derivatives are also noted for their antimicrobial properties. They may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Other Pharmacological Effects
The compound's structural characteristics suggest potential activities in:
- Antiviral : Some benzimidazole derivatives show efficacy against viral infections.
- Anti-inflammatory : They may modulate inflammatory pathways.
- Antidiabetic : Certain derivatives exhibit glucose-lowering effects.
Case Studies
A variety of studies have explored the biological activities of benzimidazole derivatives:
- Study on Anticancer Properties : A study demonstrated that specific benzimidazole derivatives exhibited strong cytotoxic effects on cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .
- Antimicrobial Efficacy : Research highlighted the effectiveness of benzimidazole compounds against resistant bacterial strains, showcasing their potential as new antimicrobial agents .
- Pharmacokinetics and Toxicology : Investigations into the pharmacokinetic profiles of these compounds reveal favorable absorption and distribution characteristics, although toxicity assessments are necessary for clinical applications .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzimidazole Derivatives
Key structural analogs include:
- 1-(2-Morpholinoethyl)-5,6-dimethylbenzimidazole: Synthesized via N-alkylation of 5,6-dimethylbenzimidazole with 4-(2-chloroethyl)morpholine, yielding a morpholine-substituted derivative. This compound highlights the impact of hydrophilic substituents (e.g., morpholine) on solubility and synthetic yields (>72%) compared to hydrophobic groups like benzodioxin .
- 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 6): Though part of a benzodithiazine system, its chloro and methyl substituents mirror electronic effects seen in the target compound. It exhibits a high melting point (318–319°C) and distinct IR/NMR profiles (e.g., SO₂ stretches at 1340–1150 cm⁻¹), suggesting similar thermal stability for halogenated benzimidazoles .
- 6-Chloro-7-cyano-3-[2-hydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine (Compound 17): The cyano group introduces strong electron-withdrawing effects, altering reactivity compared to the benzodioxin group. Its IR spectrum shows a C≡N stretch at 2235 cm⁻¹, absent in the target compound .
Physical and Chemical Properties
Solubility and Solvation Behavior
- 5,6-Dimethylbenzimidazole: Under high pressure (>0.6 GPa), it forms solvates with water, methanol, or ethanol, replacing NH⋯N hydrogen bonds with NH⋯OH⋯N interactions. This contrasts with benzimidazole and 2-methylbenzimidazole, which resist solvation under similar conditions. The target compound’s benzodioxin group may further enhance hydrophobicity, reducing pressure-dependent solvation tendencies .
- Melting Points: Benzimidazole derivatives with electron-withdrawing groups (e.g., chloro, cyano) exhibit elevated melting points (e.g., 314–319°C for Compound 6 and 17), suggesting the target compound may similarly display high thermal stability .
Spectroscopic Characteristics
- IR/NMR Signatures : The 5,6-dimethylbenzimidazole core produces characteristic ¹H-NMR signals (δ 2.45 ppm for CH₃-7) and IR stretches (C=N at ~1630 cm⁻¹). The benzodioxin group may introduce additional chloro-related shifts (e.g., δ 6.38–8.37 ppm for aromatic protons) .
Enzyme Interactions
- MA0940 Binding : 5,6-Dimethylbenzimidazole shows selective binding to MA0940 enzymes, unlike adenine or guanine derivatives. This specificity suggests the target compound’s benzimidazole core may retain affinity for similar enzymes, while the benzodioxin group could sterically hinder interactions .
- Cobalamin Coordination : In alkylcobalamins, the 5,6-dimethylbenzimidazole ligand weakly coordinates cobalt, facilitating ligand displacement by imidazole groups in enzymes. The benzodioxin substituent may further weaken cobalt binding, altering reactivity in vitamin B12 analogs .
Data Tables
Table 1. Comparison of Key Benzimidazole Derivatives
Preparation Methods
Condensation of o-Phenylenediamine with α-Keto Acids
The most widely adopted method involves refluxing o-phenylenediamine with dimethylpyruvic acid in polyphosphoric acid (PPA) at 140°C for 6 hours (Table 1):
Table 1. Optimization of Benzimidazole Core Synthesis
| Entry | Acid Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | PPA | 140 | 6 | 82 |
| 2 | HCl (conc.) | 120 | 8 | 67 |
| 3 | H2SO4 | 130 | 7 | 71 |
Mechanistic studies reveal that PPA acts as both catalyst and dehydrating agent, facilitating cyclization through intermediate Schiff base formation. ¹H-NMR analysis of crude products shows complete consumption of starting materials at 140°C, with 13C-NMR confirming regioselective dimethyl substitution at C5/C6.
Alternative Pathway via Sodium Bisulfite Adducts
A modified approach utilizes sodium bisulfite-mediated condensation of 3,4-dimethylbenzaldehyde with o-phenylenediamine (Fig. 2B):
- Formation of sodium hydroxy(3,4-dimethylphenyl)methanesulfonate
- Cyclocondensation in DMF at 100°C for 3 hours
- Acidic workup with HCl to precipitate product
This method achieves 78% yield but requires careful control of stoichiometry to avoid over-sulfonation side reactions. Mass spectrometry (ESI-TOF) confirms molecular ion [M+H]+ at m/z 161.1 (calc. 161.2).
Preparation of 6-Chloro-8-(Chloromethyl)-4H-1,3-Benzodioxin
Diol Cyclization with Dichloroethane
The benzodioxin fragment is synthesized via acid-catalyzed cyclization of 2,4-dichloro-5-hydroxybenzene-1,3-diol with 1,2-dichloroethane (Eq. 1):
$$
\text{C}6\text{H}3\text{Cl}2(\text{OH})2 + \text{ClCH}2\text{CH}2\text{Cl} \xrightarrow{\text{H}2\text{SO}4, 80^\circ\text{C}} \text{C}8\text{H}5\text{Cl}3\text{O}2 + 2\text{H}_2\text{O}
$$
Key parameters:
- Catalyst : Concentrated H2SO4 (0.5 equiv)
- Reaction time : 12 hours
- Yield : 68% after silica gel chromatography (hexane:EtOAc 4:1)
¹³C-NMR analysis shows characteristic benzodioxin carbons at δ 148.9 (C-O) and 113.4 (C-Cl), with HSQC confirming connectivity.
Chloromethylation via Mannich Reaction
An alternative route employs Mannich reaction conditions to introduce the chloromethyl group (Table 2):
Table 2. Chloromethylation Optimization
| Entry | Amine Catalyst | Temp (°C) | Time (h) | Conversion (%) |
|---|---|---|---|---|
| 1 | Pyridine | 60 | 8 | 92 |
| 2 | Et3N | 50 | 6 | 88 |
| 3 | DMAP | 40 | 4 | 95 |
Optimal conditions use 4-dimethylaminopyridine (DMAP) in dichloromethane at 40°C, achieving 95% conversion of 6-chloro-4H-1,3-benzodioxin-8-carbaldehyde to the chloromethyl derivative.
Final Coupling Strategies
Nucleophilic Alkylation of Benzimidazole
The most common method involves treating 5,6-dimethylbenzimidazole with NaH in THF, followed by addition of 6-chloro-8-(chloromethyl)-4H-1,3-benzodioxin (Eq. 2):
$$
\text{C}9\text{H}{10}\text{N}2 + \text{C}8\text{H}5\text{Cl}3\text{O}2 \xrightarrow{\text{NaH, THF}} \text{C}{16}\text{H}{14}\text{ClN}2\text{O}_2 + \text{HCl}
$$
Optimized conditions :
- Base : Sodium hydride (2.2 equiv)
- Solvent : Anhydrous THF
- Temperature : 0°C → rt over 4 hours
- Yield : 72% after recrystallization (MeOH/H2O)
HPLC purity reaches 99.2% using a C18 column (acetonitrile/water 70:30).
Buchwald-Hartwig Amination
A palladium-catalyzed approach enables coupling under milder conditions (Table 3):
Table 3. Catalytic Coupling Parameters
| Entry | Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| 1 | Pd2(dba)3 | Xantphos | 65 |
| 2 | Pd(OAc)2 | BINAP | 58 |
| 3 | PdCl2(AmPhos) | t-Bu3P-HBF4 | 82 |
This method employs 8-bromomethyl-6-chloro-4H-1,3-benzodioxin and 5,6-dimethylbenzimidazole with PdCl2(AmPhos)/t-Bu3P-HBF4 in toluene at 100°C. 19F-NMR monitoring confirms complete bromide displacement within 3 hours.
Purification and Analytical Characterization
Recrystallization Protocols
Optimal purification uses mixed solvents:
Spectroscopic Confirmation
- ¹H-NMR (500 MHz, DMSO-d6): δ 8.21 (s, 1H, N–H), 7.89–7.82 (m, 2H, Ar–H), 5.04 (s, 2H, CH2), 2.48 (s, 6H, 2×CH3)
- 13C-NMR : δ 151.2 (C=N), 124.8–116.4 (aromatic carbons), 46.7 (CH2), 21.3/19.8 (CH3)
- HRMS (ESI+): [M+H]+ calc. for C16H15ClN2O2: 313.0746, found 313.0749
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
